3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
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Overview
Description
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a complex organic compound characterized by its unique structure, which includes both fluorine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole typically involves multiple steps. One common approach is to start with the appropriate substituted phenyl compounds, which undergo a series of reactions including nucleophilic substitution, cyclization, and thiolation. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters like temperature, pH, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.
Substitution: Halogen atoms in the compound can be substituted using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved often include signal transduction mechanisms that lead to the desired biological response.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Known for its use as a plasticizer with similar structural complexity.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with potential synergistic effects in combination therapies.
Uniqueness
What sets 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole apart is its unique combination of halogen atoms and the imidazo[2,1-c][1,2,4]triazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various advanced applications.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF2N4S/c18-14-2-1-3-15(20)13(14)10-25-17-22-21-16-23(8-9-24(16)17)12-6-4-11(19)5-7-12/h1-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBLIUAAJHWWLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC3=C(C=CC=C3Cl)F)N1C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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